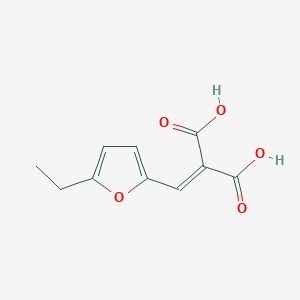
1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone is a chemical compound characterized by its pyrrolidine ring structure with hydroxyl groups at the 3rd and 4th positions and an ethanone group attached to the 2nd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.
Ethanone Group Addition: The ethanone group is introduced at the 2nd position through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its effects on metabolic pathways and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, potentially affecting processes such as signal transduction, metabolism, and gene expression.
類似化合物との比較
1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)propanone: Similar structure with a propanone group instead of an ethanone group.
1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)butanone: Similar structure with a butanone group instead of an ethanone group.
Uniqueness: 1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ethanone group provides unique reactivity compared to similar compounds with different carbon chain lengths.
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
1-[(2R,3R,4R)-3,4-dihydroxypyrrolidin-2-yl]ethanone |
InChI |
InChI=1S/C6H11NO3/c1-3(8)5-6(10)4(9)2-7-5/h4-7,9-10H,2H2,1H3/t4-,5+,6+/m1/s1 |
InChIキー |
CBFQQQJUOJGQSH-SRQIZXRXSA-N |
異性体SMILES |
CC(=O)[C@H]1[C@H]([C@@H](CN1)O)O |
正規SMILES |
CC(=O)C1C(C(CN1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)
![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)



![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)
